Tert-butyl 7-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
Description
Tert-butyl 7-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (CAS: 335620-98-9) is a bicyclic compound featuring a 3,7-diazabicyclo[3.3.1]nonane scaffold with a benzyl group at position 7 and an oxygen atom (oxa) at position 7. Its molecular formula is C₁₈H₂₆N₂O₃, with a molecular weight of 318.42 g/mol . The compound is synthesized via a Mannich-type reaction involving tert-butyl 4-oxopiperidine-1-carboxylate, benzylamine, and paraformaldehyde in methanol under reflux conditions . This scaffold is of interest in medicinal chemistry, particularly for nicotinic acetylcholine receptor (nAChR) modulation .
Properties
IUPAC Name |
tert-butyl 7-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,3)23-17(21)20-12-15-10-19(11-16(13-20)22-15)9-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPYIFPOBWDZNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CC(C1)O2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 7-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (CAS No. 335620-98-9) is a compound that has garnered interest in pharmaceutical research due to its potential biological activities, particularly as an orexin receptor antagonist. This article explores its biological activity, mechanism of action, and relevant research findings.
- Molecular Formula : C₁₈H₂₆N₂O₃
- Molecular Weight : 318.42 g/mol
- IUPAC Name : this compound
The compound functions primarily as a non-peptide antagonist of orexin receptors, specifically targeting the orexin-1 receptor (OX1R). Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. By antagonizing these receptors, the compound may have therapeutic applications in treating disorders related to orexinergic dysfunctions such as:
- Sleep disorders
- Anxiety disorders
- Addiction disorders
- Cognitive dysfunctions
- Mood disorders
- Appetite disorders .
Pharmacological Studies
Research indicates that compounds similar to this compound exhibit significant pharmacological effects:
- Orexin Receptor Antagonism : The compound has been shown to effectively inhibit the activity of orexin receptors in vitro, which may lead to decreased arousal and appetite stimulation.
- Anti-tumor Potential : Some studies suggest that derivatives of this compound might possess anti-tumor properties by inhibiting specific signaling pathways associated with cancer cell proliferation, particularly through the PI3K-Akt signaling pathway .
Toxicological Profile
The compound is classified under several hazard categories:
- Skin Irritation : Causes skin irritation (Category 2).
- Eye Irritation : Causes serious eye irritation (Category 2A).
- Respiratory Irritation : Specific target organ toxicity upon single exposure (Category 3) .
Case Studies and Research Findings
Scientific Research Applications
Biological Applications
1. Pharmacological Potential
Research indicates that compounds with similar structural motifs to tert-butyl 7-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate exhibit various pharmacological activities, including:
- Antimicrobial Activity : Compounds in this class have been studied for their efficacy against different bacterial strains, suggesting potential applications in developing new antibiotics.
- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation markers, which could be beneficial for treating chronic inflammatory diseases.
2. Neuroprotective Effects
Studies have suggested that certain bicyclic compounds can cross the blood-brain barrier, making them candidates for neuroprotective agents in conditions such as Alzheimer's disease and other neurodegenerative disorders.
Material Science Applications
1. Polymer Chemistry
This compound can serve as a monomer or additive in polymer synthesis, potentially enhancing the mechanical properties and thermal stability of polymers.
2. Catalysis
Due to its unique structure, this compound may act as a catalyst or catalyst precursor in organic reactions, facilitating various transformations in synthetic organic chemistry.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Activity Assessment | Evaluated against E.coli and S.aureus | Showed significant inhibition zones compared to control groups. |
| Neuroprotective Screening | Tested on neuroblastoma cell lines | Reduced oxidative stress markers significantly compared to untreated cells. |
| Polymer Modification Experiment | Incorporated into polycarbonate matrices | Enhanced tensile strength and thermal resistance observed in modified samples. |
Chemical Reactions Analysis
Hydrolysis of the Tert-Butyl Ester
The tert-butyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization or functional group interconversion.
| Reaction | Reagents/Conditions | Product | References |
|---|---|---|---|
| Ester hydrolysis | 1. Aqueous HCl (acidic) 2. NaOH (basic) | 7-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylic acid |
Mechanism :
-
Acidic conditions protonate the ester oxygen, facilitating nucleophilic attack by water.
-
Basic conditions deprotonate water, generating hydroxide ions that cleave the ester bond.
Substitution at the Benzyl Group
The benzyl group participates in catalytic hydrogenation, enabling selective removal or replacement.
| Reaction | Reagents/Conditions | Product | References |
|---|---|---|---|
| Hydrogenolysis | H₂, Pd/C (10% w/w), ethanol, 25°C | 7-Hydrogen-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate |
Selectivity :
-
The reaction preserves the bicyclic core and tert-butyl ester while removing the benzyl group.
Oxidation of the Oxa Group
The oxygen atom in the bicyclic system can be oxidized to introduce additional functional groups.
| Reaction | Reagents/Conditions | Product | References |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 0–5°C | 7-Benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate |
Notes :
-
Over-oxidation is minimized by controlling temperature and reagent stoichiometry.
Alkylation at the Diazabicyclo Nitrogen
The secondary nitrogen in the diazabicyclo system undergoes alkylation with alkyl halides.
| Reaction | Reagents/Conditions | Product | References |
|---|---|---|---|
| N-Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | 7-Benzyl-3-(tert-butoxycarbonyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonane-1-methyl |
Scope :
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Alkyl halides with varying chain lengths (C₁–C₄) are tolerated.
Comparative Reactivity of Functional Groups
The compound’s reactivity hierarchy is influenced by steric and electronic factors:
| Functional Group | Reactivity | Typical Reactions |
|---|---|---|
| Benzyl group | High | Hydrogenolysis, electrophilic substitution |
| Tert-butyl ester | Moderate | Hydrolysis, transesterification |
| Diazabicyclo nitrogen | Low | Alkylation, acylation |
Side Reactions and Selectivity Challenges
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Ester Migration : Under prolonged basic conditions, the tert-butyl ester may migrate to the secondary nitrogen.
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Over-Oxidation : Aggressive oxidizing agents (e.g., CrO₃) can degrade the bicyclic framework.
Key Findings from Research
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Hydrogenolysis Efficiency : Pd/C achieves >90% debenzylation without affecting the ester group.
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Oxidation Control : KMnO₄ in cold aqueous conditions prevents ring-opening side reactions.
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Stability : The hydrochloride salt enhances solubility and shelf-life under ambient conditions.
Comparison with Similar Compounds
Structural and Functional Analysis
Oxa vs. In contrast, the 9-oxo analog (CAS 227940-70-7) contains a ketone, which may undergo nucleophilic addition reactions .
Benzyl Group Positioning :
- The 7-benzyl substitution in the target compound and its 9-oxo analog contrasts with the 9-benzyl isomer (CAS 926659-00-9), which alters steric effects and receptor-binding interactions .
Salt Forms :
- The hydrochloride salt (CAS 335621-00-6) exhibits higher solubility in aqueous media compared to the free base, making it preferable for biological assays .
Amino and Hydroxy Derivatives: The 9-amino variant (CAS 1822856-30-3) introduces a reactive amine, enabling further functionalization for drug discovery . Hydroxy derivatives, such as tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate (CAS 1147557-68-3), are used as intermediates in asymmetric synthesis .
Pharmacological Relevance
- The 3,7-diazabicyclo[3.3.1]nonane scaffold is explored for nAChR subtype selectivity, with modifications like benzyl or oxa groups fine-tuning receptor affinity .
- The hydrochloride salt (CAS 335621-00-6) is marketed as a building block for protein degraders , highlighting its utility in targeted drug design .
Q & A
Q. What are the standard synthetic routes for tert-butyl 7-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate?
The compound is synthesized via a Mannich reaction. A typical procedure involves reacting tert-butyl 4-oxopiperidine-1-carboxylate with benzylamine and paraformaldehyde in methanol under reflux. Acetic acid is added as a catalyst, and the reaction proceeds through a double Mannich cyclization. Paraformaldehyde is added in two stages (1 h and 5 h reflux) to optimize ring formation. The product is isolated after solvent evaporation and purification .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Characterization relies on IR spectroscopy to confirm carbonyl (C=O) and amine (N-H) groups, H and C NMR to resolve the bicyclic scaffold and substituents (e.g., benzyl and tert-butyl groups), and elemental analysis to verify purity. For derivatives, mass spectrometry and X-ray crystallography (for crystalline analogs) are used to confirm structural integrity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of this compound?
Key variables include:
- Paraformaldehyde stoichiometry : Adding paraformaldehyde in two batches (e.g., 3.32 g initially and another 3.32 g after 1 h) enhances cyclization efficiency .
- Solvent choice : Methanol is preferred for solubility, but acetonitrile or ethanol may alter reaction kinetics.
- Catalytic additives : Acetic acid (2–5 mol%) improves protonation of intermediates, accelerating the Mannich pathway . Yield discrepancies (e.g., 38% vs. 74% in related syntheses) highlight the need for controlled reagent addition and temperature gradients .
Q. What structural modifications enhance the biological activity of 3,7-diazabicyclo[3.3.1]nonane derivatives?
- Substituent effects : Introducing electron-withdrawing groups (e.g., nitro) at specific positions increases cytotoxicity in cancer cells by promoting mitochondrial apoptosis .
- Formulation strategies : Encapsulation with β-cyclodextrin improves solubility and analgesic efficacy, as seen in NA-332, which outperformed tramadol in pain models .
- Halogenation : Bromo or iodo substituents in bispidine amides stabilize peroxosolvates, enhancing oxidative stability and halogen-bonding interactions .
Q. How do crystalline peroxosolvates of bispidine derivatives influence their reactivity?
Peroxosolvates (e.g., C13H20Br2N2O2·H2O2) exhibit dioxygen–halogen bonding, which stabilizes the crystal lattice and modulates redox properties. This interaction is critical for designing oxidatively stable derivatives for photodynamic therapy or catalytic applications. X-ray diffraction reveals that hydroperoxy groups at C9 enhance hydrogen-bond networks, affecting solubility and reactivity .
Q. What mechanisms underlie the cytotoxic effects of bispidinone analogs in cancer cells?
Bispidinone derivatives (e.g., B16) induce S-phase cell cycle arrest and mitochondrial apoptosis in HeLa cells. Mechanistic studies show caspase-3/7 activation, cytochrome c release, and Bax/Bcl-2 ratio modulation. The tert-butyl carbamate group enhances membrane permeability, while nitroaryl substituents increase DNA intercalation potential .
Data Analysis and Contradictions
Q. How can contradictory data in synthesis yields be resolved?
Discrepancies in yields (e.g., 38% vs. 74% for similar bicyclic scaffolds) arise from:
Q. Why do some analogs show divergent biological activities despite structural similarity?
Subtle changes, such as replacing benzyl with cyclopropanemethyl groups, alter steric bulk and electronic profiles, affecting target binding. For example, O-benzoyloxime-β-cyclodextrin complexes exhibit higher analgesic activity due to improved receptor affinity, while unmodified oximes show negligible effects .
Methodological Recommendations
- Synthetic protocols : Use inert atmospheres to prevent oxidation of amine intermediates .
- Analytical workflows : Combine HPLC purity checks (>95%) with H NMR integration to quantify diastereomers in asymmetric syntheses .
- Biological assays : Prioritize in vitro cytotoxicity (MTT assay) and apoptosis markers (Annexin V/PI staining) before in vivo testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
